3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- is a complex organic compound with a unique structure that includes a benzofuran ring, a biphenyl group, and various functional groups such as methoxy and methylsulfonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the biphenyl group, and the addition of functional groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran
- Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-
Uniqueness
3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its combination of a benzofuran ring, biphenyl group, and various functional groups makes it distinct from other similar compounds and valuable for various scientific research applications.
Biological Activity
3-Benzofuranacetic acid, specifically the compound 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- , is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C29H34O8S and a unique structure that includes a benzofuran core and a biphenyl moiety. The presence of the methylsulfonyl group and the methoxy substituent are significant for its biological interactions.
Research indicates that benzofuran derivatives exhibit various biological activities, including:
- Antidiabetic Properties : Recent studies have shown that benzofuran derivatives can inhibit α-glucosidase activity, making them potential candidates for managing Type 2 diabetes. The mechanism involves competitive inhibition where the compound binds to the enzyme's active site, preventing carbohydrate breakdown and glucose absorption .
- Antimicrobial Activity : Compounds with benzofuran structures have demonstrated antibacterial properties against several pathogens. This is attributed to their ability to disrupt bacterial cell membranes or interfere with essential bacterial processes .
- Cytotoxic Effects : Some derivatives have been evaluated for cytotoxicity against cancer cell lines. The IC50 values indicate varying degrees of effectiveness, with certain compounds showing promise in selectively targeting malignant cells without affecting normal cells significantly .
Case Studies
- Antidiabetic Activity :
- Cytotoxicity Evaluation :
- Antimicrobial Studies :
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C30H34O7S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
methyl 2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C30H34O7S/c1-20-13-26(35-11-6-12-38(4,32)33)14-21(2)30(20)23-8-5-7-22(15-23)18-36-25-9-10-27-24(16-29(31)34-3)19-37-28(27)17-25/h5,7-10,13-15,17,24H,6,11-12,16,18-19H2,1-4H3 |
InChI Key |
UBOMIQKYZRJYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)OC)C)OCCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.